AG311 - 1126602-42-3

AG311

Catalog Number: EVT-258795
CAS Number: 1126602-42-3
Molecular Formula: C17H15N5S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG311 is a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization. In vitro, AG311 induces rapid necrosis in numerous cancer cell lines. Within minutes, exposure to AG311 also results in mitochondrial depolarization, superoxide production, and increased intracellular calcium levels. AG311 retards tumor growth and reduces lung metastases better than clinically used agents and has no gross or histopathological toxicity. AG311 is a first-in-class antitumor and antimetastatic agent inducing necrosis in breast cancer tumors, likely through the mitochondria.
Classification

AG311 falls under the category of small molecule inhibitors. It is specifically classified as a complex I inhibitor, which means it targets the first enzyme complex in the mitochondrial respiratory chain, thereby influencing cellular energy metabolism and apoptosis pathways. Its relevance in cancer research stems from its ability to affect hypoxia-inducible factors, which are critical in tumor progression and survival under low-oxygen conditions .

Synthesis Analysis

The synthesis of AG311 involves several key steps that can be classified into two main phases: initial design and subsequent chemical reactions.

  1. Initial Design: The design process focused on creating a compound that could effectively inhibit mitochondrial complex I while having minimal off-target effects. This involved computational modeling and structure-activity relationship studies.
  2. Chemical Synthesis:
    • The synthesis begins with readily available starting materials, which undergo a series of reactions including coupling reactions, functional group modifications, and purification processes.
    • Key parameters such as reaction temperature, time, and solvent choice are critical for achieving high yields and purity of AG311.
    • For example, the synthesis may involve the use of dimethylformamide as a solvent and specific catalysts to facilitate coupling reactions .

The detailed synthetic pathway includes:

  • Reagents: Specific reagents are chosen based on their ability to facilitate desired transformations without introducing unwanted side reactions.
  • Purification: Techniques such as column chromatography or recrystallization are employed to isolate AG311 from reaction mixtures.
Molecular Structure Analysis

AG311's molecular structure is characterized by a specific arrangement of atoms that contributes to its biological activity.

  • Molecular Formula: The compound has a defined molecular formula that indicates the number and types of atoms present.
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how AG311 interacts with its biological targets.
  • Key Functional Groups: The presence of specific functional groups within AG311 enhances its binding affinity to mitochondrial complex I, influencing its inhibitory action.
Chemical Reactions Analysis

AG311 participates in several chemical reactions that are crucial for its activity:

  1. Inhibition of Complex I: AG311 binds to complex I in mitochondria, disrupting electron transport and ATP production.
  2. Hypoxia-Induced Signaling: By inhibiting complex I, AG311 affects the stabilization of hypoxia-inducible factors, leading to altered gene expression related to survival under low oxygen conditions.

These reactions can be quantitatively analyzed through assays measuring oxygen consumption rates or ATP levels in treated cells compared to controls.

Mechanism of Action

The mechanism through which AG311 exerts its effects involves several interconnected pathways:

  1. Complex I Inhibition: By inhibiting mitochondrial complex I, AG311 decreases oxidative phosphorylation efficiency, leading to reduced ATP production.
  2. Activation of Hypoxia-Inducible Factors: The inhibition results in an accumulation of reactive oxygen species (ROS), which can stabilize hypoxia-inducible factors, promoting adaptive responses in cancer cells.
  3. Impact on Apoptosis: The altered energy metabolism and ROS levels can trigger apoptotic pathways, making AG311 a potential candidate for cancer treatment strategies.
Physical and Chemical Properties Analysis

AG311 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile is essential for determining the appropriate formulation for therapeutic use; AG311 is typically soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stability studies under various conditions (e.g., temperature, pH) help determine the shelf life and storage requirements for AG311.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound.

These properties are crucial for optimizing drug delivery systems and ensuring effective therapeutic concentrations in vivo.

Applications

AG311 has significant potential applications in several scientific domains:

  1. Cancer Therapy: Due to its ability to inhibit mitochondrial function and modulate hypoxic responses, AG311 is being explored as a therapeutic agent against various cancers.
  2. Research Tool: It serves as a valuable tool for studying mitochondrial biology and the role of energy metabolism in cell survival under stress conditions.
  3. Drug Development: As a lead compound, AG311 can inspire further modifications leading to more potent derivatives with improved pharmacological profiles.
Introduction to AG311 in Oncological Research

AG311 as a Novel Small-Molecule Anticancer Agent

AG311 is a synthetic small molecule initially designed to target mitochondrial metabolism in cancer cells. Preclinical studies demonstrate its potent antitumor and antimetastatic activity, reducing primary tumor growth by 81–85% and lung metastases in breast cancer mouse models [1] [7] [9]. The compound rapidly induces mitochondrial membrane depolarization, depletes intracellular ATP, and triggers necrotic cell death within hours of treatment, distinguishing it from conventional chemotherapeutics that primarily act via DNA damage or microtubule disruption [1] [9]. AG311's anticancer effects are amplified under glucose-deprived conditions, confirming its selective targeting of cancer cells with high metabolic demands [9].

Table 1: Key Preclinical Findings for AG311

Model SystemDosageEfficacy OutcomeReference
MDA-MB-435 orthotopic xenograft37 mg/kg (intraperitoneal, twice weekly)85% reduction in tumor growth [1]
Breast cancer cell lines (in vitro)5–20 µMMitochondrial depolarization within 30 minutes [9]
Combination with DCAAG311 + 50 mg/kg DCA (oral)Synergistic tumor suppression [1]

Contextualizing AG311 Within Mitochondrial-Targeted Therapies

Mitochondrial complex I (NADH-ubiquinone oxidoreductase) serves as AG311's primary molecular target. Biochemical assays confirm that AG311 competitively inhibits the ubiquinone-binding site of complex I, disrupting electron transfer and reducing oxygen consumption rates (OCR) by 40–60% in isolated tumor tissues [1] [3] [9]. This mechanism aligns AG311 with other complex I inhibitors like metformin and phenformin, but AG311 exhibits superior specificity for cancerous mitochondria over normal cells [9]. Its efficacy is further enhanced when combined with dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor that forces cells toward oxidative metabolism. This combination synergistically increases cancer cell death by exacerbating metabolic stress—AG311 suppresses oxidative phosphorylation while DCA increases mitochondrial pyruvate flux, creating a lethal energy crisis [1] [7].

Table 2: Mitochondrial-Targeted Anticancer Agents

CompoundMechanismKey Cancer IndicationsDifferentiating Feature of AG311
AG311Complex I inhibition (ubiquinone site)Breast cancer, resistant tumorsRapid mitochondrial depolarization & HIF-1α suppression
MetforminMild complex I inhibitionMultiple solid tumorsLower potency; requires OCT transporters
IACS-10759Complex I inhibitionChemoresistant dormant tumorsDoes not target HIF-1α stabilization
BAY-87-2243Complex I inhibitionMelanomaLimited hypoxia modulation

Rationale for Targeting Hypoxia-Inducible Factor-1α (HIF-1α) in Resistant Cancers

Hypoxia stabilizes HIF-1α, a master transcriptional regulator that drives angiogenesis (via VEGF), glycolysis (via GLUT1, LDHA), and metastasis in solid tumors [2] [4] [5]. Crucially, HIF-1α activation promotes chemoresistance by enhancing DNA repair, suppressing apoptosis, and upregulating drug efflux pumps [8] [10]. AG311 disrupts this pathway through an indirect mechanism: by inhibiting complex I, it reduces mitochondrial oxygen consumption, thereby increasing oxygen tension in hypoxic tumor regions. This oxygenation effect prevents HIF-1α stabilization even under low-oxygen conditions (1.5% O₂), as validated by reduced HIF-1α protein levels and downregulation of its target genes (e.g., VEGF, CA9) in AG311-treated cells [1] [3] [9]. This dual action—metabolic disruption and hypoxia modulation—positions AG311 as a promising agent for tumors resistant to conventional therapies.

Figure: Molecular Mechanism of AG311 in HIF-1α Suppression

Hypoxic Tumor Microenvironment  │  ├── Low O₂ → HIF-1α stabilization → Angiogenesis/Glycolysis/Metastasis  │  AG311 Intervention:  │  ├── Inhibits complex I → ↓ Oxygen consumption → ↑ Local O₂ tension  │  └── Prevents HIF-1α stabilization → Disables pro-survival pathways  

Properties

CAS Number

1126602-42-3

Product Name

AG311

IUPAC Name

5-(4-methylphenyl)sulfanyl-9H-pyrimido[4,5-b]indole-2,4-diamine

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C17H15N5S/c1-9-5-7-10(8-6-9)23-12-4-2-3-11-13(12)14-15(18)21-17(19)22-16(14)20-11/h2-8H,1H3,(H5,18,19,20,21,22)

InChI Key

IMNBYLUXBBXZIY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N

Solubility

Soluble in DMSO

Synonyms

5-((4-methylphenyl)thio)-9H-pyrimido(4,5-b)indole-2,4-diamine
AG311 compound

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.